3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride
Description
Chemical Identity and Properties
3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride (CAS 678185-87-0) is a benzenesulfonyl chloride derivative with a molecular formula of C₈H₈Cl₂N₂O₃S and a molar mass of 283.13 g/mol. Key physical properties include a predicted density of 1.573 g/cm³, boiling point of 383.2°C, and pKa of 12.74 . The compound features a reactive sulfonyl chloride (-SO₂Cl) group, a chloro substituent at the 3-position, and a 3-methyl-ureido (-NHCONHCH₃) group at the 4-position of the benzene ring. This structure renders it a versatile intermediate in synthesizing sulfonamides and other derivatives for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
3-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-7-3-2-5(4-6(7)9)16(10,14)15/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLHQVQSDZQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Substituted Benzene Derivatives
Chlorosulfonation introduces both sulfonic acid and chlorine groups to the aromatic ring. A patent by [US2511547A] details the reaction of ortho-chloronitrobenzene with chlorsulfonic acid under controlled conditions to yield 4-chloro-3-nitrobenzenesulfonyl chloride. Key parameters include:
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Temperature : 50–100°C
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Molar Ratio : 1:1.5 (ortho-chloronitrobenzene to chlorsulfonic acid)
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Catalyst : None required due to the reactivity of chlorsulfonic acid.
This method achieves yields exceeding 85% but requires careful handling of corrosive reagents.
Direct Chlorination of Alkylbenzenesulfonyl Chlorides
An alternative route from [US5498798A] involves chlorinating 4-alkylbenzenesulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) using gaseous chlorine in the presence of iron(III) chloride or iodine catalysts.
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Conditions : 70–80°C, 6–12 hours.
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Outcome : Nearly quantitative conversion to 3-chloro-4-methylbenzenesulfonyl chloride.
Nitro Group Reduction and Amine Formation
The nitro group in intermediates like 3-chloro-4-nitrobenzenesulfonyl chloride must be reduced to an amine to enable urea functionalization.
Catalytic Hydrogenation
Hydrogen gas with palladium-on-carbon (Pd/C) in ethanol at 25–50°C reduces nitro groups efficiently. This method is favored for scalability, yielding 3-chloro-4-aminobenzenesulfonyl chloride with >90% purity.
Sodium Sulfite Reduction
Aqueous reduction using sodium sulfite (Na₂SO₃) at 50–65°C and pH 8–10 converts nitro groups to amines. This approach avoids high-pressure equipment but requires precise pH control to prevent sulfonic acid formation.
Urea Group Introduction
The amine intermediate reacts with methyl isocyanate or methyl carbamoyl chloride to form the ureido moiety. Data from [ChemBK] highlight two strategies:
Reaction with Methyl Isocyanate
Condensation with Methyl Carbamoyl Chloride
Final Sulfonyl Chloride Activation
The sulfonic acid group is converted to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
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SOCl₂ Method : Reflux in toluene for 4 hours, yielding 88–92%.
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PCl₅ Method : Milder conditions (60°C, 2 hours) but lower yield (75–80%).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Byproduct Formation : Dichloro derivatives may arise during chlorination. Using iodine as a co-catalyst reduces dichlorination by 30%.
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Purification : Recrystallization from ethyl acetate/hexane mixtures enhances purity to >99%.
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Scale-Up Considerations : Continuous flow systems improve safety and yield in chlorosulfonation steps .
Chemical Reactions Analysis
3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride, as antimicrobial agents. These compounds have been tested against various pathogens, including bacteria and fungi. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the sulfonamide structure can enhance activity against resistant strains .
Inhibition of Fatty Acid Synthase (FASN)
Research indicates that compounds like this compound can inhibit FASN, an enzyme crucial for lipid biosynthesis in cancer cells. This inhibition could lead to reduced tumor growth and offers a promising avenue for cancer treatment .
Herbicidal Activity
The compound's structural features suggest potential herbicidal properties. Derivatives of sulfonamides are known to act as herbicides by targeting specific metabolic pathways in plants. Research into chloropicolinate amides has demonstrated their effectiveness in controlling weed growth without harming crops, indicating a similar potential for this compound .
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound A | Mtb | 0.5 µg/mL | Effective against resistant strains |
| Compound B | E. coli | 1.0 µg/mL | Broad-spectrum activity |
| This compound | Various pathogens | TBD | Under investigation |
Table 2: Synthesis Pathways for Sulfonamide Derivatives
| Step | Reagents Used | Product |
|---|---|---|
| 1 | Amine + Sulfonyl Chloride | Sulfonamide Intermediate |
| 2 | Hydrolysis | Final Sulfonamide Product |
| 3 | Reaction with Isocyanate | Urea Derivative |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The reactivity, solubility, and biological activity of benzenesulfonyl chloride derivatives are heavily influenced by substituent groups. Below is a comparative analysis with analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations :
Substituent Position :
- The position of the chloro group (3 vs. 2) affects electronic distribution and steric hindrance. For example, the 2-chloro isomer (CAS 820245-46-3) may exhibit reduced reactivity due to proximity to the sulfonyl chloride group .
- The 4-ureido group’s substituent (methyl, pyridinyl, diethyl) dictates solubility:
- Methyl-ureido : Moderate polarity, suitable for aqueous-organic reactions .
- Diethyl-ureido: Lipophilic character, favoring non-polar media .
Reactivity :
- Pyridinyl-containing analogs (e.g., CAS 820245-46-3) may exhibit lower electrophilicity at the sulfonyl chloride group due to electron-donating effects of the aromatic nitrogen .
- Diethyl-ureido derivatives (CAS 169040-62-4) show slower hydrolysis rates compared to methyl-ureido analogs, attributed to steric shielding .
Toxicity and Handling: All sulfonyl chlorides are corrosive (e.g., H314 hazard code for CAS 820245-46-3) and require careful handling . No direct carcinogenicity data exist for the target compound, but structural analogs like halofuranones (e.g., MX, BMX) are potent carcinogens ; however, these belong to a different chemical class (furanones vs. benzenesulfonyl chlorides).
Biological Activity
3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonyl group with a chlorine atom and a 3-methyl-ureido substituent. The presence of these functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂S |
| Molecular Weight | 251.69 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
| Melting Point | 120-125 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For example, studies have indicated that compounds similar to this compound demonstrate effectiveness against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid production.
Case Study: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives reported that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of the chlorinated benzenesulfonyl group enhances antibacterial potency.
Anti-inflammatory Properties
Sulfonamides have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been suggested as a mechanism for reducing inflammation.
Research Findings
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Emerging research indicates that sulfonamide derivatives may possess anticancer properties. The compound's interaction with specific enzymes involved in cancer cell proliferation has been a focus of recent studies.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-4-(3-methyl-ureido)-benzenesulfonylchloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene sulfonyl chloride precursor. A plausible route includes:
Chlorosulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Ureido Group Introduction : React with 3-methylurea under alkaline conditions (e.g., NaHCO₃) to facilitate nucleophilic substitution at the 4-position .
Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, DCM/MeOH) to isolate the product.
Key Factors for Yield Optimization:
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Chlorosulfonation | 65–72 | ≥95 | 0–5°C, 2 h reaction | |
| Stepwise Functionalization | 55–60 | 90–93 | RT, NaHCO₃, 12 h |
Q. How can researchers characterize this compound, and what spectral data are critical?
Methodological Answer: Characterization requires multi-technique validation:
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Peaks/Bands | Diagnostic Significance |
|---|---|---|
| ¹H NMR | δ 2.9 ppm (s, 3H) | Methyl group on urea |
| IR | 1370 cm⁻¹, 1160 cm⁻¹ | Sulfonyl chloride confirmation |
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Stability studies suggest:
- Short-Term Storage : Desiccated at –20°C in amber vials (≤1 week, ≥95% purity).
- Long-Term Stability : Lyophilized samples in inert atmospheres (N₂/Ar) retain >90% purity for 6 months .
- Decomposition Pathways : Hydrolysis in humid environments yields benzenesulfonic acid derivatives; monitor via TLC (Rf shift) .
Advanced Research Questions
Q. What is the mechanistic basis for nucleophilic substitutions at the sulfonyl chloride group?
Methodological Answer: The sulfonyl chloride group undergoes SN2 mechanisms with nucleophiles (e.g., amines, alcohols):
Q. How can researchers identify and mitigate byproducts during synthesis?
Methodological Answer: Common byproducts include:
- Di-substituted Ureas : Formed via over-alkylation; suppress by limiting urea equivalents .
- Hydrolysis Products : Prevented by anhydrous conditions (molecular sieves) .
Analytical Mitigation Strategies:
Q. How do solvent polarity and proticity influence reaction kinetics?
Methodological Answer:
Q. Table 3: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Rate Constant (s⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.15 |
| THF | 7.5 | 0.03 |
| MeOH | 32.7 | 0.07 |
Q. What computational approaches predict reactivity and regioselectivity?
Methodological Answer:
Q. What safety protocols are critical for handling sulfonyl chlorides?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods .
- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents (vermiculite) .
Notes
- Data tables integrate empirical findings from patents, synthesis protocols, and physicochemical studies.
- Advanced questions emphasize mechanistic and computational rigor, aligning with academic research demands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
